molecular formula C19H24N4O2S B4941951 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine

3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B4941951
M. Wt: 372.5 g/mol
InChI Key: SNQKSBZVOOYIPI-UHFFFAOYSA-N
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Description

3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound featuring a pyridazine ring substituted with pyrrolidinyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Introduction of Pyrrolidinyl Groups: Pyrrolidine is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The pyrrolidinyl and sulfonyl groups facilitate binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyrimidine
  • 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyrazine

Uniqueness

3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of pyrrolidinyl and sulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-6-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-15-6-7-16(14-18(15)26(24,25)23-12-4-5-13-23)17-8-9-19(21-20-17)22-10-2-3-11-22/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQKSBZVOOYIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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